Molecular Weight: A Quantifiable Surrogate for Reactivity Differentiation
The molecular weight (MW) of 1-bromo-4-(chloromethyl)-2,5-difluorobenzene is 241.46 g/mol, which is 44.45 g/mol (15.6%) lower than its direct dibromo analog 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0, MW = 285.91 g/mol) [1][2]. This difference arises from the substitution of the benzylic bromine with chlorine and has practical implications: the lighter compound offers higher atom economy in fragment-based drug discovery, where every dalton is critical, and a lower mass burden when the benzyl fragment is incorporated into final drug candidates that must comply with Lipinski's Rule of Five (MW < 500) [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 241.46 g/mol |
| Comparator Or Baseline | 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0): 285.91 g/mol |
| Quantified Difference | 44.45 g/mol lower (15.6% reduction) |
| Conditions | Computed by PubChem 2.2 (2025.04.14 release) |
Why This Matters
A 15.6% lower molecular weight directly supports lead optimization toward drug-like chemical space under Lipinski's Rule of Five, making this compound a more attractive starting point for medicinal chemistry programs.
- [1] PubChem CID 19807249. 1-Bromo-4-(chloromethyl)-2,5-difluorobenzene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1341660-62-5 View Source
- [2] PubChem CID 21911210. 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/486460-10-0 View Source
- [3] Lipinski, C. A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 2004, 1(4), 337-341. https://doi.org/10.1016/j.ddtec.2004.11.007 View Source
